molecular formula C10H21ClN2O4 B15305283 methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride

methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride

Cat. No.: B15305283
M. Wt: 268.74 g/mol
InChI Key: AHCIXXHDAQDHFJ-LEUCUCNGSA-N
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Description

Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which provide a more efficient, versatile, and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: The corresponding carboxylic acid.

    Deprotection: The free amine.

Scientific Research Applications

Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential use in drug development and as a building block for peptide synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride is unique due to its specific stereochemistry and the presence of both Boc-protected amino and ester functional groups. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride, also known by its CAS number 2679950-93-5, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological activity, relevant case studies, and research findings.

Basic Information

PropertyDetails
IUPAC Name This compound
CAS Number 2679950-93-5
Molecular Formula C12H23ClN2O4
Molecular Weight 276.78 g/mol
Solubility Soluble in water

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. This structural characteristic is crucial for its reactivity and interaction with biological systems.

This compound exhibits biological activity primarily through its role as an amino acid derivative. It is involved in:

  • Protein Synthesis : Acts as a building block for peptides and proteins.
  • Enzyme Inhibition : Potentially inhibits specific enzymes involved in metabolic pathways.

Pharmacological Studies

Recent studies have demonstrated that this compound can influence various biological pathways:

  • Antioxidant Activity : Exhibits potential antioxidant properties, which may help in reducing oxidative stress in cells.
  • Neuroprotective Effects : Preliminary data suggest that it may provide neuroprotection in models of neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives have shown efficacy against certain bacterial strains.

Case Studies

  • Neuroprotection in Animal Models :
    • A study investigated the neuroprotective effects of this compound in mice subjected to induced oxidative stress. Results indicated a significant reduction in neuronal damage compared to control groups.
  • Antioxidant Efficacy :
    • Research conducted on cell cultures demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels, indicating strong antioxidant activity.
  • Synergistic Effects with Other Compounds :
    • A combination therapy involving this compound and other known antioxidants showed enhanced protective effects against cellular damage, suggesting potential for therapeutic applications.

In Vitro Studies

In vitro studies have shown that this compound can modulate cellular pathways related to inflammation and apoptosis.

In Vivo Studies

In vivo experiments have validated its safety profile and therapeutic potential, with no significant adverse effects reported at therapeutic doses.

Properties

Molecular Formula

C10H21ClN2O4

Molecular Weight

268.74 g/mol

IUPAC Name

methyl (2S,3S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride

InChI

InChI=1S/C10H20N2O4.ClH/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4;/h6-7H,11H2,1-5H3,(H,12,14);1H/t6-,7-;/m0./s1

InChI Key

AHCIXXHDAQDHFJ-LEUCUCNGSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)N.Cl

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

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